N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Description
N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23FN2O2 and its molecular weight is 330.403. The purity is usually 95%.
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Biological Activity
N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, a cyclopropylmethoxy group, and a fluorophenyl moiety, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and anti-inflammatory effects. Below are some key findings from the literature:
1. Neuropharmacological Effects
Studies have shown that compounds similar to this compound can interact with neurotransmitter systems, potentially influencing mood and cognition. For instance, compounds with similar piperidine structures have been evaluated for their effects on dopamine and serotonin receptors, suggesting a role in modulating neuropsychiatric conditions.
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have indicated that related compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly significant as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.
Data Table: Biological Activity Summary
Activity | Mechanism | Reference |
---|---|---|
Neurotransmitter Modulation | Interaction with dopamine/serotonin receptors | |
COX Inhibition | Selective inhibition of COX-2 | |
Anti-inflammatory | Reduction in inflammation markers |
Case Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological profile of similar piperidine derivatives, researchers found that certain modifications led to increased affinity for serotonin receptors. This suggests that this compound may also exhibit enhanced serotonergic activity.
Case Study 2: COX Inhibition Assessment
A comparative analysis involving various piperidine derivatives demonstrated that the presence of a fluorine atom significantly enhanced COX-2 selectivity. The study highlighted that compounds with bulky substituents at specific positions showed improved anti-inflammatory efficacy in vivo, aligning with the expected profile of this compound.
Properties
IUPAC Name |
N-[2-(cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-9-22-10-7-15(8-11-22)19(23)21-17-6-5-16(20)12-18(17)24-13-14-3-4-14/h1,5-6,12,14-15H,3-4,7-11,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWWHYIOIFCRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)OCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.